molecular formula C27H30O14 B1674772 Kaempferitrin CAS No. 482-38-2

Kaempferitrin

Cat. No.: B1674772
CAS No.: 482-38-2
M. Wt: 578.5 g/mol
InChI Key: PUPKKEQDLNREIM-QNSQPKOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferitrin can be synthesized through the glycosylation of kaempferol. The process typically involves the use of rhamnose donors and appropriate catalysts under controlled conditions. One common method is the Koenigs-Knorr reaction, which employs silver carbonate as a catalyst and halogenated sugar derivatives as glycosyl donors .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The leaves of plants like Hedyotis verticillata are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPKKEQDLNREIM-QNSQPKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197458
Record name Lespenefril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-38-2
Record name Kaempferitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lespenefril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lespenefril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESPEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Kaempferitrin has been shown to mitigate renal inflammation and fibrosis by inhibiting NADPH oxidase 4 (NOX4)-mediated tubular ferroptosis []. This process involves reducing iron accumulation, lipid peroxidation markers (4-HNE, MDA), and normalizing the expression of ferroptosis regulators like glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) [].

A: this compound demonstrates anti-inflammatory effects in RA-FLS by suppressing the NF-κB and Akt/mTOR pathways []. This results in decreased production of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and matrix metalloproteinases (MMP-1 and MMP-3) [].

A: this compound (kaempferol-3,7-O-bisα-L-rhamnoside) has a molecular formula of C\u2082\u2087H\u2083\u2080O\u2081\u2084 and a molecular weight of 578.52 g/mol [, ].

A: this compound is a flavonoid glycoside composed of a kaempferol molecule (a flavonol) with two rhamnose sugar molecules attached at the 3 and 7 positions [, ].

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound. There isn't specific information regarding material compatibility and stability under various conditions.

ANone: The research papers primarily focus on the biological activities of this compound, and no catalytic properties are mentioned.

A: Yes, molecular docking studies have been performed to investigate the interactions between this compound and various protein targets, including apoptotic and inflammatory proteins in the context of colon cancer []. These studies revealed potential binding sites and binding energies for this compound with targets like BAX, Bcl-2, COX-2, Protein Kinase B, TNF-α, and VEGF [].

A: Research suggests that the two rhamnosyl moieties in this compound are essential for its hypoglycemic activity []. Monoglycosides of kaempferol (with only one rhamnose unit) exhibited significantly reduced or no activity compared to this compound, highlighting the importance of both sugar moieties [].

A: The 3-hydroxyl group in the kaempferol moiety of this compound appears to be an important pharmacophore for its depigmenting and anti-inflammatory properties [].

A: One study investigated the use of biodegradable poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles to encapsulate this compound, potentially improving its solubility and bioavailability for targeted delivery in colon cancer therapy [, ].

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound and do not address SHE regulations specifically.

A: One study investigated the biotransformation of this compound by human intestinal flora, revealing its conversion into simpler compounds like afzelin, kaempferol 7-O-α-L-rhamnoside, kaempferol, and p-hydroxybenzoic acid []. This suggests that this compound undergoes metabolism in the gut, which could influence its bioavailability and activity [].

A: A collagen-induced arthritis mouse model was used to demonstrate the in vivo anti-inflammatory activity of this compound []. Treatment with this compound resulted in decreased paw thickness, reduced arthritis scores, and lower serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [].

A: Yes, a study in broiler chickens showed that dietary supplementation with this compound improved meat quality parameters such as lightness, drip loss, and reduced fat content [].

A: In a mice model of human liver cancer xenografts, this compound significantly reduced tumor growth, induced tumor cell death (necrosis and apoptosis), and modulated immune responses by stimulating splenic B lymphocytes [].

ANone: The provided research papers do not discuss resistance mechanisms related to this compound.

A: In a study using a mice model of human liver cancer, this compound demonstrated hepatoprotective effects by preventing liver damage, as evidenced by normal liver histology and improved serum markers of liver function (transaminases, bilirubin) [].

A: While this compound showed anti-tumor activity, it did not exhibit cytotoxic effects on normal intestinal cells (IEC-6) in a study investigating its chemoprotective potential against irinotecan-induced intestinal toxicity [].

A: Researchers have investigated the use of biodegradable PLGA nanoparticles conjugated with folic acid for targeted delivery of this compound to cancerous cells, specifically in the context of colon cancer [, ].

ANone: The provided research papers do not discuss the use of biomarkers for predicting this compound efficacy or monitoring treatment response.

A: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful technique used to identify and characterize this compound and other compounds present in plant extracts [].

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: The research papers primarily focus on the biological activity of this compound and do not provide specific details about its dissolution and solubility.

ANone: While various analytical techniques have been used to quantify and characterize this compound, the provided research papers do not include specific details regarding the validation of these methods.

ANone: The provided research papers do not focus on the immunogenicity or immunological responses induced by this compound.

ANone: Information on interactions between this compound and drug transporters is not available in the provided research papers.

A: Yes, in vitro studies using human liver microsomes (HLMs) showed that this compound inhibits specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C9 [].

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